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Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the SMAC mimetics SM-164 and birinapant. This analysis is supported

by experimental data to delineate their performance and biochemical interactions.

SM-164 and birinapant are both bivalent small molecules designed to mimic the endogenous

pro-apoptotic protein SMAC/DIABLO.[1][2] As such, they function as antagonists of Inhibitor of

Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing

to therapeutic resistance.[3][4] Both molecules target key IAPs, including X-linked inhibitor of

apoptosis protein (XIAP) and cellular IAP1 (cIAP1) and cIAP2, to promote programmed cell

death.[5] Their bivalent nature, featuring two SMAC-mimicking moieties connected by a linker,

generally confers a higher binding affinity and greater potency in inducing apoptosis compared

to their monovalent counterparts.

Mechanism of Action
SM-164 and birinapant share a common mechanism of action. They bind to the Baculoviral IAP

Repeat (BIR) domains of IAP proteins, disrupting their ability to inhibit caspases. Specifically,

binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal

degradation. This degradation leads to the stabilization of NF-κB-inducing kinase (NIK),

activating the non-canonical NF-κB pathway, and can also promote the formation of a death-

inducing signaling complex (DISC) involving TNF receptor 1 (TNFR1), which ultimately leads to

caspase-8 activation and apoptosis. Furthermore, by antagonizing XIAP, they relieve its direct

inhibition of caspases-3, -7, and -9.
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Data Presentation: A Quantitative Comparison
The following table summarizes the binding affinities and cellular potencies of SM-164 and

birinapant based on available experimental data.

Parameter SM-164 Birinapant Reference

Binding Affinity (Ki/Kd)

cIAP1 0.31 nM (Ki) <1 nM (Kd) ,

cIAP2 1.1 nM (Ki) -

XIAP 0.56 nM (Ki) 45 nM (Kd) ,

Cellular Potency

(IC50)

Apoptosis Induction

(MDA-MB-231)
~1 nM Not explicitly stated

Cell Viability

(SUM190)
- ~300 nM

Experimental Protocols
Fluorescence Polarization Assay for IAP Binding Affinity
This assay quantitatively measures the binding affinity of SM-164 and birinapant to IAP

proteins.

Principle: A fluorescently labeled SMAC-derived peptide (tracer) is incubated with the target

IAP protein. In its free form, the tracer tumbles rapidly in solution, resulting in low fluorescence

polarization. When bound to the much larger IAP protein, its tumbling is restricted, leading to an

increase in fluorescence polarization. Unlabeled ligands (SM-164 or birinapant) compete with

the tracer for binding to the IAP, causing a decrease in polarization in a concentration-

dependent manner.

Protocol:
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Reagents and Materials:

Recombinant human IAP proteins (XIAP, cIAP1, cIAP2)

Fluorescently labeled SMAC peptide tracer (e.g., with 5-Carboxyfluorescein)

SM-164 and birinapant stock solutions (in DMSO)

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma

globulin, 0.02% sodium azide)

Black, non-binding 384-well microplates

Procedure:

Prepare serial dilutions of SM-164 and birinapant in assay buffer.

In a 384-well plate, add the IAP protein, the fluorescent tracer, and the assay buffer to a

final volume.

Add the serially diluted SM-164 or birinapant to the wells. Include wells with no competitor

(maximum polarization) and wells with only the tracer (minimum polarization).

Incubate the plate at room temperature for 30 minutes, protected from light.

Measure fluorescence polarization using a microplate reader with appropriate excitation

and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis:

Calculate the percentage of inhibition for each concentration of the competitor.

Plot the percentage of inhibition against the logarithm of the competitor concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay
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This assay determines the cytotoxic effects of SM-164 and birinapant on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to

determine the number of viable cells in culture based on quantitation of the ATP present, which

signals the presence of metabolically active cells.

Protocol:

Reagents and Materials:

Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)

Complete cell culture medium

SM-164 and birinapant stock solutions (in DMSO)

CellTiter-Glo® Reagent

Opaque-walled 96-well plates

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of SM-164 and birinapant in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the compounds. Include vehicle control (DMSO) wells.

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2

incubator.

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

Add the CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader.

Data Analysis:

Normalize the luminescence readings of the treated wells to the vehicle control wells.

Plot the percentage of cell viability against the logarithm of the compound concentration

and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of SM-164 and birinapant in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are

established, the mice are treated with SM-164, birinapant, or a vehicle control, and tumor

growth is monitored over time.

Protocol:

Materials:

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

Human cancer cells (e.g., MDA-MB-231)

SM-164 and birinapant formulated for in vivo administration

Vehicle control solution

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Monitor the mice for tumor formation.
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Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment groups (vehicle control, SM-164, birinapant).

Administer the treatments according to a predetermined schedule (e.g., daily, every other

day) and route (e.g., intraperitoneal, oral).

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor

volume using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting for IAP levels and caspase activation).

Data Analysis:

Plot the mean tumor volume for each treatment group over time.

Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences

in tumor growth between the treatment groups.

Mandatory Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1681016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular
Cell Membrane

Cytoplasm

TNFα
TNFR1

Complex I
(Survival)

Complex II
(Apoptosis)

In absence of cIAPs

SM-164 / Birinapant

cIAP1/2Inhibits

XIAP
Inhibits

Ub

Proteasomal
Degradation

Degradation

Caspase-3/7
Inhibits

RIP1

NF-κB Activation
(Survival)

Caspase-8

Activation

Activates

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action for SM-164 and birinapant.
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Cell Viability Assay Workflow

1. Seed cells in a
96-well plate

2. Treat cells with
SM-164 or birinapant

3. Incubate for 48-72 hours

4. Add CellTiter-Glo® Reagent

5. Measure luminescence

6. Analyze data and
determine IC50

Click to download full resolution via product page

Caption: Workflow for a cell viability experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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